molecular formula C13H26N2O2 B11783380 (S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B11783380
M. Wt: 242.36 g/mol
InChI Key: HHRCNXRRTIZLRZ-JTQLQIEISA-N
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Description

(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Substitution: Introduction of the tert-butyl group and the methylamino group onto the piperidine ring.

    Carboxylation: The final step involves the addition of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    N-Methylpiperidine: A simpler piperidine derivative with similar functional groups.

    Tert-butyl piperidine carboxylate: A related compound with a different substitution pattern.

Uniqueness

(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (4S)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3/t10-/m0/s1

InChI Key

HHRCNXRRTIZLRZ-JTQLQIEISA-N

Isomeric SMILES

CC1(CN(CC[C@@H]1NC)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C

Origin of Product

United States

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